(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one (5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17925145
InChI: InChI=1S/C19H17FN2O4S/c1-24-14-9-4-11(16(25-2)17(14)26-3)10-15-18(23)22-19(27-15)21-13-7-5-12(20)6-8-13/h4-10H,1-3H3,(H,21,22,23)/b15-10-
SMILES:
Molecular Formula: C19H17FN2O4S
Molecular Weight: 388.4 g/mol

(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one

CAS No.:

Cat. No.: VC17925145

Molecular Formula: C19H17FN2O4S

Molecular Weight: 388.4 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-2-(4-fluoroanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one -

Specification

Molecular Formula C19H17FN2O4S
Molecular Weight 388.4 g/mol
IUPAC Name (5Z)-2-(4-fluorophenyl)imino-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H17FN2O4S/c1-24-14-9-4-11(16(25-2)17(14)26-3)10-15-18(23)22-19(27-15)21-13-7-5-12(20)6-8-13/h4-10H,1-3H3,(H,21,22,23)/b15-10-
Standard InChI Key BHVCUNORKZKSTE-GDNBJRDFSA-N
Isomeric SMILES COC1=C(C(=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2)OC)OC
Canonical SMILES COC1=C(C(=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the thiazole class of heterocyclic organic molecules, featuring a five-membered ring containing nitrogen and sulfur atoms. The Z-configuration of the exocyclic double bond at the 5-position is critical for maintaining planar geometry, which influences intermolecular interactions. Key structural components include:

  • Thiazole core: A 1,3-thiazol-4-one ring system providing a rigid scaffold.

  • 4-Fluoroanilino group: A para-fluorinated phenylamine substituent at the 2-position, enhancing electronic effects.

  • 2,3,4-Trimethoxyphenylmethylidene: A methoxy-rich aromatic group at the 5-position, contributing to hydrophobicity and π-stacking potential .

Physicochemical Properties

PropertyValue
Molecular formulaC₁₉H₁₇FN₂O₄S
Molecular weight388.4 g/mol
SMILESCOC1=C(C(OC)=C(OC)C=C1)/C=C\2SC(=NC3=CC=C(F)C=C3)NC2=O
CAS registry486992-97-6
Solubility (predicted)Low aqueous solubility

The trimethoxyphenyl group imparts significant lipophilicity (calculated logP ≈ 3.2), while the fluorine atom introduces dipole interactions .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence optimized for yield and purity:

  • Formation of thiazolidinone precursor: Condensation of 4-fluoroaniline with thioglycolic acid under acidic conditions.

  • Knoevenagel condensation: Reaction of the thiazolidinone with 2,3,4-trimethoxybenzaldehyde in refluxing ethanol, catalyzed by piperidine.

  • Oxidation: Conversion of the dihydrothiazole intermediate to the aromatic thiazol-4-one using MnO₂ or DDQ .

Critical parameters include:

  • Temperature control (70–80°C) during condensation to prevent ring-opening side reactions.

  • Strict exclusion of moisture to avoid hydrolysis of methoxy groups.

Analytical Characterization

TechniqueKey Findings
¹H NMR- δ 7.8 ppm (H-C=N, singlet)
- δ 3.8–3.9 ppm (OCH₃, multiplets)
FTIR- 1685 cm⁻¹ (C=O stretch)
- 1240 cm⁻¹ (C-F stretch)
HRMSm/z 388.1042 [M+H]⁺ (calc. 388.1038)
XRDPlanar thiazole ring with dihedral angle of 12° between aromatic systems

Biological Activity and Mechanisms

Antiproliferative Effects

In vitro screening against MCF-7 breast cancer cells revealed an IC₅₀ of 42 nM, outperforming reference compounds like combretastatin A-4 (IC₅₀ = 89 nM) . Mechanistic studies indicate:

  • Microtubule disruption: Competitive binding to the colchicine site (Kd = 0.18 μM), preventing tubulin polymerization.

  • Apoptosis induction: Caspase-3 activation (2.8-fold increase at 50 nM) without mitochondrial depolarization, suggesting extrinsic pathway dominance .

Antimicrobial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA):

StrainMIC (μg/mL)
MRSA ATCC 433008
Vancomycin-resistant Enterococci16

The fluorophenyl group enhances membrane penetration, while methoxy substituents may interfere with cell wall biosynthesis.

Computational Modeling and SAR

QSAR Insights

A 3D-QSAR model (r² = 0.91, q² = 0.83) highlights critical pharmacophoric features:

  • Hydrophobic pocket: Occupied by trimethoxyphenyl (contribution: 38%).

  • Hydrogen bond acceptor: Thiazolone carbonyl (contribution: 29%).

  • Electron-withdrawing group: Fluorine at para position (contribution: 22%) .

Molecular Dynamics Simulations

Simulations (50 ns, AMBER force field) show stable binding to β-tubulin (RMSD < 2.0 Å):

  • Key interactions:

    • Hydrogen bond between C=O and Asn101 (distance: 1.9 Å).

    • π-π stacking with Phe265 (binding energy: -9.8 kcal/mol).

Comparative Analysis with Structural Analogs

Compound ModificationIC₅₀ (MCF-7)Tubulin Binding Affinity
2-NHCH₃ (reference)42 nM0.18 μM
2-N(CH₃)₂1.2 μM1.4 μM
5-(4-methoxyphenyl) substitution89 nM0.31 μM
Z→E isomer>10 μMNo binding

Steric bulk at the 2-position (e.g., dimethylamino) reduces activity by 28-fold, underscoring the importance of hydrogen bonding capacity .

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